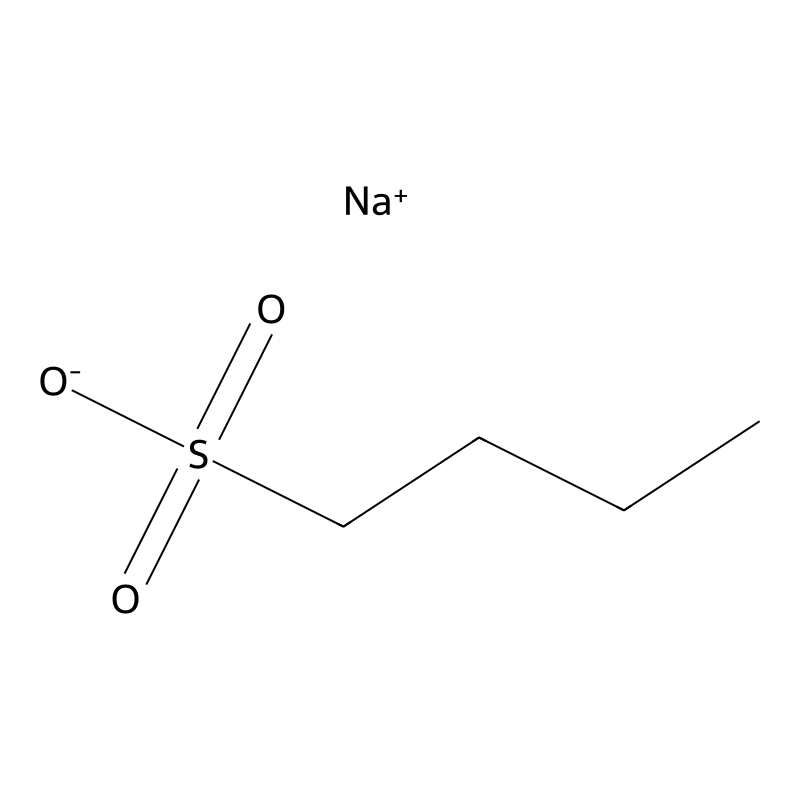Sodium 1-butanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Applications in Chemical Synthesis
Sodium 1-butanesulfonate has found limited application in chemical synthesis. One study explored its use as a structure-directing agent (SDA) in the synthesis of high silicon content SAPO-45 (a type of zeolite material). The presence of sodium 1-butanesulfonate in the reaction mixture influenced the formation of the final product, leading to a material with a higher silicon content compared to traditional methods. []
Applications in Chromatography
Sodium 1-butanesulfonate finds more frequent use in the field of chromatography, particularly in high-performance liquid chromatography (HPLC). It serves two main purposes:
- Mobile Phase Component: Due to its water solubility and ionic nature, sodium 1-butanesulfonate can be used as a component of the mobile phase in HPLC. The specific role it plays depends on the chosen separation mode. In ion-exchange chromatography, it can act as a counterion, influencing the interaction between analytes and the stationary phase. []
- Ion-Pairing Agent: In reversed-phase chromatography, sodium 1-butanesulfonate can be employed as an ion-pairing agent. By forming ion pairs with specific analytes, it can alter their retention times on the column, allowing for improved separation of closely eluting peaks. []
Sodium 1-butanesulfonate is an organic compound with the molecular formula and a molecular weight of approximately 160.17 g/mol. It appears as a white to off-white crystalline powder and is known for its properties as an anionic detergent. This compound is soluble in water and is commonly utilized in various chemical applications, particularly in chromatography and organic synthesis .
- Skin and eye irritant: Direct contact with NaBS may irritate the skin and eyes. Wear gloves and safety glasses when handling the compound.
- Dust inhalation: Avoid inhaling dust particles of NaBS, as it may irritate the respiratory tract.
While specific biological activity data for sodium 1-butanesulfonate is limited, it has been noted for its use in biochemical applications. It serves as a reagent in the preparation of mobile phases for HPLC coupled with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS), which is crucial for analyzing trace elements in biological samples . Its role as an anionic detergent suggests potential interactions with biological membranes, although detailed studies on its biological effects are scarce.
Sodium 1-butanesulfonate can be synthesized through the sulfonation of butane using sulfur trioxide or chlorosulfonic acid followed by neutralization with sodium hydroxide or sodium carbonate. This process typically involves the following steps:
- Sulfonation: Butane reacts with sulfur trioxide to form butanesulfonic acid.
- Neutralization: The resulting butanesulfonic acid is then neutralized with sodium hydroxide to produce sodium 1-butanesulfonate .
Sodium 1-butanesulfonate shares structural similarities with other sulfonate compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Sodium dodecyl sulfate | C₁₂H₂₅NaO₄S | Commonly used surfactant; strong detergent |
| Sodium octanesulfonate | C₈H₁₇NaO₃S | Used as a surfactant; similar applications |
| Sodium benzenesulfonate | C₆H₅NaO₃S | Used in dye manufacturing and as a reagent |
Uniqueness of Sodium 1-butanesulfonate:
- Sodium 1-butanesulfonate's shorter carbon chain compared to sodium dodecyl sulfate makes it less hydrophobic, which can influence its solubility and interaction profiles.
- Its specific application as an ion-pairing reagent distinguishes it from other sulfonates that may not be suitable for such uses.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








